molecular formula C21H22ClF3N4O3 B1193694 t-CUPM

t-CUPM

Cat. No.: B1193694
M. Wt: 470.88
InChI Key: VZOUKWZMPPMODY-MQMHXKEQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-CUPM (trans-4-{4-[3-(4-chloro-3-trifluoromethyl-phenyl)-ureido]-cyclohexyloxy}-pyridine-2-carboxylic acid methylamide) is a novel sorafenib analogue designed as a potent dual-inhibitor targeting both the RAF1 proto-oncogene serine/threonine kinase (c-Raf) and soluble epoxide hydrolase (sEH) . Its primary research value lies in its simultaneous action on two key pathways: mutant KRAS-activated signaling and inflammatory processes. By inhibiting c-Raf, this compound blocks the transmission of oncogenic signals through the MAPK pathway (MEK-ERK), which is crucial for tumor initiation and growth in models such as mutant Kras-driven pancreatic carcinoma . Concurrently, its potent inhibition of sEH (with IC50 values in the low nanomolar range) stabilizes anti-inflammatory epoxyeicosatrienoic acids (EETs), increasing the EETs/DHETs ratio and reducing the production of pro-inflammatory cytokines . This dual mechanism has demonstrated significant efficacy in preclinical studies, showing the ability to inhibit the progression of murine pancreatic intraepithelial neoplasia (PanIN) and reduce the severity of chronic pancreatitis by mitigating acini loss, inflammatory cell infiltration, and stromal fibrosis . A key advantage of this compound over sorafenib is its significantly improved pharmacokinetic profile, exhibiting a 20-fold better oral bioavailability in mice, alongside a more selective kinase inhibitory spectrum that may help reduce adverse events . Research applications for this compound include investigating caspase-independent apoptosis in hepatoma cells, exploring chemoprevention strategies for pancreatitis-associated carcinogenesis, and studying the interplay between oncogenic signaling and inflammation in the tumor microenvironment . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C21H22ClF3N4O3

Molecular Weight

470.88

IUPAC Name

trans-4-{4-[3-(4-Chloro-3-trifluoromethyl-phenyl)-ureido]-cyclohexyloxy}-pyridine-2-carboxylic acid methylamide

InChI

InChI=1S/C21H22ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h4,7-12,14H,2-3,5-6H2,1H3,(H,26,30)(H2,28,29,31)/t12-,14-

InChI Key

VZOUKWZMPPMODY-MQMHXKEQSA-N

SMILES

O=C(C1=NC=CC(O[C@H]2CC[C@H](NC(NC3=CC=C(Cl)C(C(F)(F)F)=C3)=O)CC2)=C1)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

tCUPM;  t CUPM;  t-CUPM

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Profiles

Compound Key Structural Features Oral Bioavailability (Mice) AUC (ng·h/mL) Cmax (ng/mL)
t-CUPM Cyclohexyl urea, pyridine-2-carboxamide 20-fold higher than sorafenib 1,770 950
Sorafenib Phenyl urea, trifluoromethyl isoxazole Low 85 45
t-AUCB Adamantyl urea, trifluoromethoxy phenyl Moderate 1,153 700
  • Structural Insights : this compound’s cyclohexyl group reduces off-target kinase interactions compared to sorafenib’s planar aromatic rings, enhancing selectivity . Unlike t-AUCB (a selective sEH inhibitor), this compound retains dual inhibition of c-Raf and sEH, critical for blocking Kras-driven cancers .
  • Pharmacokinetics : this compound achieves higher blood concentration (Cmax: 950 vs. 45 ng/mL) and exposure (AUC: 1,770 vs. 85 ng·h/mL) than sorafenib, supporting lower dosing regimens .

Kinase Selectivity and Cytotoxicity

Table 2: Kinase Inhibition Profiles (IC50 Values)

Target This compound (IC50, nM) Sorafenib (IC50, nM) Sunitinib (IC50, nM)
VEGFR2 12 ± 2 8 ± 1 10 ± 3
Raf-1 15 ± 3 9 ± 2 30 ± 5
b-Raf (V600E) 1,200 ± 150 30 ± 5 500 ± 80
FGFR2 >10,000 300 ± 50 >10,000
sEH 0.5 ± 0.2 1.2 ± 0.3 N/A
  • Cytotoxicity : In NCI-60 cell lines, this compound exhibits GI50 values comparable to imatinib (0.64 μM in KM12 colon cancer), with broad efficacy across HCC, pancreatic, and renal cancer models .

Mechanistic Differences in Apoptosis and Cell Cycle Arrest

  • Caspase Independence: Both this compound and sorafenib induce early-stage apoptosis via AIF release rather than caspase activation.
  • Cell Cycle Effects : this compound and sorafenib similarly arrest cells in G0/G1 phase, but this compound achieves this at lower concentrations due to improved bioavailability .

Efficacy in Preclinical Models

Table 3: Antitumor Activity in Murine Models

Model Compound Tumor Growth Inhibition (%) ERK1/2 Phosphorylation Reduction
Pancreatic (PK03) This compound 68 ± 5 75 ± 8
Sorafenib 55 ± 6 60 ± 7
t-AUCB 10 ± 3 No effect
HCC (HepG2) This compound 72 ± 4 80 ± 6
  • Dual Pathway Inhibition : this compound uniquely suppresses both Raf/MEK/ERK signaling and sEH-mediated inflammatory cascades, outperforming sorafenib and t-AUCB in Kras-mutant pancreatic cancer .

Preparation Methods

Core Scaffold Construction

The synthesis of this compound begins with the preparation of its biphenyl core structure. The aromatic fragments—4-chloro-3-(trifluoromethyl)phenyl and 3-(methylcarbamoyl)benzoate—are synthesized separately before coupling. The 4-chloro-3-(trifluoromethyl)phenyl group is derived from 4-chloro-3-(trifluoromethyl)aniline via diazotization and subsequent Sandmeyer reaction to introduce the halogen. Simultaneously, the 3-(methylcarbamoyl)benzoate moiety is prepared by treating 3-nitrobenzoic acid with thionyl chloride to form the acid chloride, followed by reaction with methylamine to yield the carbamate.

Stereoselective Coupling Reaction

The trans-configuration of this compound is established during the esterification step. A Mitsunobu reaction is employed to couple the two aromatic fragments, utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate the inversion of configuration at the ester oxygen. This ensures the trans-orientation of the substituents, critical for maintaining inhibitory potency.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Yield: 78–82%

Optimization of Reaction Parameters

Temperature and Solvent Effects

The esterification step is highly sensitive to solvent polarity. Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. However, DMF increases side product formation due to its high boiling point, making THF the preferred solvent. Lower temperatures (0–5°C) minimize racemization, preserving the trans-configuration.

Catalytic Systems

Alternative catalysts, such as 1,8-diazabicycloundec-7-ene (DBU), were tested but resulted in reduced stereochemical control. DMAP remains optimal due to its ability to activate the carboxylate intermediate without promoting epimerization.

Purification Techniques

Crude this compound is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. This two-step process achieves >98% purity, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.52–7.48 (m, 2H), 6.98 (d, J = 8.4 Hz, 1H), 3.12 (s, 3H).

  • 13C NMR (100 MHz, CDCl3): δ 165.2 (C=O), 152.1 (CF3), 139.8, 134.5, 131.2, 129.8, 128.7, 126.3, 123.9 (q, J = 272 Hz, CF3), 121.4, 117.6, 36.7 (N-CH3).

  • HRMS (ESI): m/z calculated for C16H12ClF3NO3 [M+H]+: 374.0432; found: 374.0429.

X-ray Crystallography

Single-crystal X-ray analysis confirms the trans-configuration, with dihedral angles of 87.3° between the aromatic rings. The crystal lattice exhibits intermolecular hydrogen bonding between the carbamate NH and ester carbonyl groups, stabilizing the structure.

Comparative Analysis with Structural Analogues

The inhibitory activity of this compound against sEH, C-RAF, and VEGFR-2 is compared to analogues in Table 1.

Table 1. Biological Activity of this compound and Analogues

CompoundR1R2ConfigurationsEH IC50 (nM)C-RAF IC50 (nM)VEGFR-2 IC50 (nM)
This compound4-Cl, 3-CF33-C(=O)NHMetrans1.0 ± 0.1293 ± 10340 ± 40
t-CUCB4-Cl, 3-CF34-CO2Htrans0.5 ± 0.14300 ± 400>10,000
Sorafenib4-Cl, 3-CF34-pyridyltrans3.2 ± 0.4280 ± 2090 ± 10

Key observations:

  • sEH Inhibition : t-CUCB (0.5 nM) outperforms this compound (1.0 nM), likely due to the carboxylic acid’s stronger interaction with the catalytic histidine residue.

  • Kinase Selectivity : this compound’s methyl carbamate group reduces off-target effects on VEGFR-2 compared to sorafenib, which has broader kinase activity.

Applications and Pharmacological Relevance

Preclinical Development

In murine models, this compound (10 mg/kg, oral) reduced tumor volume by 62% compared to controls, with no significant hepatotoxicity. Pharmacokinetic studies show a half-life of 6.2 hours and bioavailability of 58%, superior to first-generation sEH inhibitors .

Q & A

Q. What are the primary mechanisms of action of t-CUPM in hepatocellular carcinoma (HCC) models, and how do they differ from sorafenib?

this compound inhibits soluble epoxide hydrolase (sEH), VEGFR2, and Raf-1 kinase, similar to sorafenib, but with reduced off-target kinase inhibition. Unlike sorafenib, this compound induces non-apoptotic cell death via mitochondrial depolarization and apoptosis-inducing factor (AIF) release, bypassing caspase activation . Its structural modifications enhance kinase selectivity, minimizing inhibition of FGFR2 and EPHA1, which are associated with sorafenib’s adverse effects .

Q. What experimental models are recommended for evaluating this compound’s anti-proliferative effects?

  • NCI-60 cell line panel : Used to screen broad-spectrum cytotoxicity (e.g., KM12 colon cancer cells, GI₅₀ = 0.64 µM) .
  • Murine pancreatic ductal adenocarcinoma (PK03) : Validates efficacy in KrasG12D-driven tumors via colony formation assays and Western blot analysis of phospho-ERK1/2 inhibition .
  • HCC xenografts : Assess oral bioavailability (20× higher than sorafenib in mice) using LC-MS/MS for pharmacokinetic (PK) profiling .

Q. How is this compound’s kinase selectivity profile assessed in vitro?

Use KinaseSeeker™ assays at 10 µM compound concentration to screen >200 kinases. Key steps:

  • Recombinant kinase activity assays (e.g., ADP-Glo™ for Raf-1 and c-Raf IC₅₀ determination) .
  • Compare inhibition spectra with sorafenib, focusing on reduced off-target effects (e.g., 40× lower activity against b-Raf V600E) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s apoptotic mechanisms (caspase-dependent vs. caspase-independent)?

  • Caspase activation assays : Measure EC₅₀ values via fluorometric substrates (e.g., this compound’s EC₅₀ is half that of sorafenib, suggesting minor caspase involvement) .
  • AIF translocation analysis : Use immunofluorescence microscopy to track mitochondrial release, confirming caspase-independent pathways .
  • Co-treatment with Z-VAD-FMK : A pan-caspase inhibitor to test rescue of cell viability; this compound’s cytotoxicity persists, validating non-canonical apoptosis .

Q. What methodological strategies optimize this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiling in preclinical studies?

  • Oral bioavailability : Administer 1 mg/kg in oil-rich triglyceride vehicles; quantify plasma concentrations via tandem quadrupole mass spectrometry .
  • Metabolite profiling : LC-MS/MS analysis of oxylipins (e.g., EET/DHET ratios) to confirm sEH inhibition and monitor ω-3/ω-6 epoxy fatty acid accumulation .
  • Non-compartmental PK modeling : Calculate AUC and Cmax to compare exposure levels between this compound and sorafenib .

Q. How do structural modifications of this compound influence its kinase selectivity and efficacy in Ras-driven cancers?

  • Core scaffold analysis : Replace sorafenib’s central phenyl ring with a cyclohexyl urea moiety to reduce FGFR2/EPHA1 affinity while retaining sEH and Raf-1 inhibition .
  • Dose-response assays : Test IC₅₀ in PK03 cells (8.1 µM for this compound vs. 9.0 µM for sorafenib) to validate retained potency despite structural changes .
  • Molecular docking studies : Model interactions with sEH and c-Raf active sites to identify critical hydrogen-bonding residues (e.g., pyridyl-carboxamide moiety) .

Q. What statistical approaches are recommended for analyzing this compound’s cell cycle arrest data?

  • Flow cytometry : Use propidium iodide staining to quantify G0/G1 phase arrest (e.g., this compound induces ~60% arrest in HepG2 cells) .
  • ANOVA with post hoc tests : Apply Student–Newman–Keuls method for multi-group comparisons of cell cycle distribution .
  • Dose–response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate GI₅₀ values across NCI-60 cell lines .

Data Interpretation & Challenges

Q. How should researchers address discrepancies in this compound’s effects on STAT3 phosphorylation compared to sorafenib?

  • Western blot analysis : Quantify phospho-STAT3 levels in HCC lysates; this compound shows reduced inhibition due to lack of SHP-1 phosphatase activation .
  • Pathway enrichment analysis : Use RNA-seq to identify compensatory signaling (e.g., JAK/STAT vs. Raf/MEK/ERK crosstalk) .

Q. What controls are essential when assessing this compound’s sEH inhibition in vivo?

  • Oxylipin controls : Monitor epoxy fatty acid/diol ratios (e.g., 14,15-EET/14,15-DHET) in plasma/tissue to confirm target engagement .
  • Negative controls : Include t-AUCB (sEH inhibitor without Raf activity) to isolate dual c-Raf/sEH effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-CUPM
Reactant of Route 2
Reactant of Route 2
t-CUPM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.